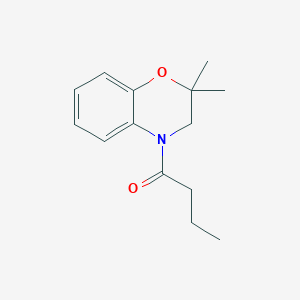
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one, also known as DBZP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBZP is a member of the benzoxazine family of compounds, which are known for their unique chemical and physical properties. In
Aplicaciones Científicas De Investigación
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been studied for its potential applications in a variety of scientific fields, including materials science, organic chemistry, and biochemistry. In materials science, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been used as a monomer for the synthesis of polybenzoxazines, which are high-performance thermosetting polymers. In organic chemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been used as a reagent for the synthesis of various compounds, including benzoxazine-based dendrimers. In biochemistry, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been investigated for its potential as a fluorescent probe for the detection of reactive oxygen species.
Mecanismo De Acción
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one is not well understood, but it is thought to involve the formation of stable radicals upon exposure to light or heat. These radicals can then react with other molecules, leading to a variety of chemical transformations.
Biochemical and Physiological Effects:
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects in vitro. For example, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of various types of cancer cells. 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has also been shown to have antioxidant properties, and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be synthesized in large quantities. It is also highly fluorescent, which makes it useful for imaging studies. However, 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one. One area of interest is the development of new synthetic methods for 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one and related compounds. Another area of interest is the investigation of the mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one, which could lead to the development of new applications for the compound. Additionally, the use of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one as a fluorescent probe for the detection of reactive oxygen species could be further explored. Finally, the potential use of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one as a therapeutic agent for the treatment of cancer and other diseases could be investigated.
Métodos De Síntesis
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one can be synthesized using a variety of methods. One common method involves the reaction of 2,2-dimethyl-3H-1,4-benzoxazin-4-ol with propionyl chloride in the presence of a strong acid catalyst. This reaction results in the formation of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one, which can be purified using standard techniques such as column chromatography. Other methods of synthesis have also been reported in the literature.
Propiedades
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-12(15)14-9-13(2,3)16-11-8-6-5-7-10(11)14/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENHTASBWNVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(OC2=CC=CC=C21)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-2-[(3-methylphenyl)methyl]-3-oxopyridazine-4-carbonitrile](/img/structure/B7628731.png)


![2-[4-(2,4-Dimethylphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628752.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)

![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)




![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)